molecular formula C11H15NO B13059643 4-(1-Aminocyclopentyl)phenol

4-(1-Aminocyclopentyl)phenol

Cat. No.: B13059643
M. Wt: 177.24 g/mol
InChI Key: ZRDOGHJIEHPUJH-UHFFFAOYSA-N
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Description

4-(1-Aminocyclopentyl)phenol is an organic compound with the molecular formula C11H15NO. It features a phenol group substituted with a 1-aminocyclopentyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminocyclopentyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. This method requires the presence of a strong base and an appropriate nucleophile to replace the halide group with the desired substituent . Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild conditions .

Industrial Production Methods

Industrial production of substituted phenols, including this compound, often involves large-scale reactions using similar synthetic routes. The scalability of these methods is crucial for industrial applications, and the use of green chemistry principles, such as the ipso-hydroxylation method, is becoming increasingly important .

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminocyclopentyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.

Scientific Research Applications

4-(1-Aminocyclopentyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Aminocyclopentyl)phenol involves its interaction with various molecular targets and pathways. Phenolic compounds are known for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions . These actions help protect cells from oxidative stress and damage. Additionally, phenolic compounds can modulate cell signaling pathways and gene expression, contributing to their pharmacological effects .

Comparison with Similar Compounds

4-(1-Aminocyclopentyl)phenol can be compared with other phenolic compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenolic compounds.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

4-(1-aminocyclopentyl)phenol

InChI

InChI=1S/C11H15NO/c12-11(7-1-2-8-11)9-3-5-10(13)6-4-9/h3-6,13H,1-2,7-8,12H2

InChI Key

ZRDOGHJIEHPUJH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)O)N

Origin of Product

United States

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